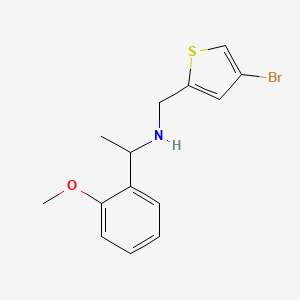
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide typically involves the following steps:
Formation of 4-bromothiophenol: This can be synthesized via the reduction of 4-bromo-benzenesulfonyl chloride using red phosphorus and iodine in an acidic solution.
Thioether Formation: The 4-bromothiophenol is then reacted with an appropriate acetamide derivative under basic conditions to form the thioether linkage.
Cyclopentyl Substitution: The final step involves the substitution of the acetamide group with a cyclopentyl group, typically using cyclopentylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Phenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing thioether and acetamide functionalities.
Material Science: It may be used in the development of new materials with specific electronic or optical properties due to the presence of the bromophenyl group.
Mécanisme D'action
The mechanism of action of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their function and leading to antimicrobial or anticancer effects . The exact molecular pathways would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-Bromothiophenol: A simpler compound that serves as a precursor in the synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide.
Uniqueness
This compound is unique due to its combination of a bromophenyl group, thioether linkage, and cyclopentylacetamide moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C13H16BrNOS |
|---|---|
Poids moléculaire |
314.24 g/mol |
Nom IUPAC |
2-(4-bromophenyl)sulfanyl-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16BrNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Clé InChI |
UIDVVTXJVZDLHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)



![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)








